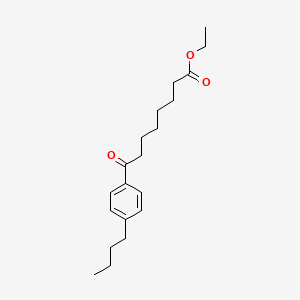

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-(4-butylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHOFOOZJAXPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. The proposed pathway is based on established and fundamental organic chemistry reactions, offering a robust framework for its preparation. The synthesis is presented as a three-stage process, beginning with the formation of a key monoester intermediate, followed by its conversion to a reactive acyl chloride, and culminating in a Friedel-Crafts acylation to yield the target molecule.

Detailed experimental protocols for each stage are provided, alongside tables summarizing quantitative data and key reaction parameters. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and experimental workflows.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence:

-

Monoesterification of Suberic Acid: Selective esterification of one of the two carboxylic acid groups of suberic acid (octanedioic acid) to produce 8-ethoxy-8-oxooctanoic acid (monoethyl suberate).

-

Acyl Chloride Formation: Conversion of the remaining carboxylic acid group of monoethyl suberate into a highly reactive acyl chloride, yielding ethyl 8-chloro-8-oxooctanoate.

-

Friedel-Crafts Acylation: Reaction of ethyl 8-chloro-8-oxooctanoate with butylbenzene in the presence of a Lewis acid catalyst to form the final product, this compound. The butyl group directs acylation primarily to the para position due to steric hindrance.[1]

Experimental Protocols

The following protocols are based on standard laboratory procedures for analogous chemical transformations and provide a detailed methodology for each synthetic step.

Step 1: Synthesis of 8-Ethoxy-8-oxooctanoic Acid (Monoethyl Suberate)

This procedure describes the selective monoesterification of suberic acid. An alternative method is the controlled partial hydrolysis of diethyl suberate.[2][3]

-

Reagents and Materials:

-

Suberic acid (1.0 eq)

-

Anhydrous Ethanol (large excess, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask, add suberic acid and a large excess of anhydrous ethanol.

-

While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until a significant amount of monoester is formed (this may take several hours). Avoid prolonged reaction times to minimize the formation of the diester.

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted diacid and sulfuric acid), and finally with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monoethyl suberate, which may be purified further by column chromatography or vacuum distillation.

-

Step 2: Synthesis of Ethyl 8-chloro-8-oxooctanoate

This protocol converts the monoester into the corresponding acyl chloride, the key reagent for the Friedel-Crafts reaction. This reaction should be performed in a well-ventilated fume hood.

-

Reagents and Materials:

-

8-Ethoxy-8-oxooctanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (approx. 1.5 - 2.0 eq) or Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM) or Toluene as solvent

-

A few drops of N,N-Dimethylformamide (DMF) (catalyst, if using oxalyl chloride)

-

Round-bottom flask, reflux condenser with a gas trap (e.g., connected to a base solution like NaOH to neutralize HCl and SO₂ gases), dropping funnel, heating mantle.

-

-

Procedure:

-

Place 8-ethoxy-8-oxooctanoic acid in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous solvent (e.g., DCM).

-

Slowly add thionyl chloride to the stirred solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gases.

-

After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours or until gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and checking for the disappearance of the starting carboxylic acid by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride by distillation, followed by rotary evaporation (a trap cooled with dry ice/acetone is recommended to capture volatile SOCl₂).

-

The resulting crude ethyl 8-chloro-8-oxooctanoate is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

-

Step 3: Friedel-Crafts Acylation to Yield this compound

This is the final C-C bond-forming step. Anhydrous conditions are critical for the success of this reaction.

-

Reagents and Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (approx. 1.1 - 1.3 eq)

-

Butylbenzene (1.0 eq)

-

Ethyl 8-chloro-8-oxooctanoate (approx. 1.0 eq)

-

Anhydrous Dichloromethane (DCM) (solvent)

-

Ice water, crushed ice

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 2M)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath.

-

-

Procedure:

-

Set up a three-neck flask under an inert atmosphere. Charge the flask with anhydrous aluminum chloride and anhydrous DCM.

-

Cool the suspension to 0-5 °C using an ice bath.

-

In a separate flask, dissolve butylbenzene and ethyl 8-chloro-8-oxooctanoate in anhydrous DCM.

-

Add the solution of butylbenzene and acyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an hour, then let it warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the consumption of the starting materials.

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. This process is highly exothermic.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM or diethyl ether.

-

Combine all organic layers and wash them sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

-

Data Presentation

The following tables summarize key quantitative data for the proposed synthesis. Yields are based on representative values for analogous reactions found in the literature.

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction Name | Key Reagents | Solvent | Typical Yield (%) | Reference Analogy |

| 1 | Fischer Esterification | Suberic Acid, Ethanol, H₂SO₄ | Ethanol | 60-75 | [4] |

| 2 | Acyl Chloride Formation | Monoethyl Suberate, SOCl₂ | DCM | 85-95 | [5] |

| 3 | Friedel-Crafts Acylation | Acyl Chloride, Butylbenzene, AlCl₃ | DCM | 70-85 | [6] |

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

(Note: This data is predicted based on the chemical structure and serves for reference purposes.)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.25 (d, 2H, Ar-H meta to C=O), δ 4.1 (q, 2H, -OCH₂CH₃), δ ~2.9 (t, 2H, -COCH₂-), δ ~2.65 (t, 4H, Ar-CH₂- and -CH₂CO₂Et), δ ~1.6 (m, 8H, alkyl chain CH₂), δ 1.25 (t, 3H, -OCH₂CH₃), δ 0.9 (t, 3H, Ar-(CH₂)₃-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200 (Ar-C=O), δ ~174 (-CO₂Et), δ ~150 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~60 (-OCH₂-), δ ~38-22 (alkyl chain carbons), δ ~14 (methyl carbons) |

| IR (Infrared) | ~1735 cm⁻¹ (ester C=O stretch), ~1685 cm⁻¹ (aryl ketone C=O stretch), ~1605 cm⁻¹ (aromatic C=C stretch), ~2930 cm⁻¹ (aliphatic C-H stretch) |

| Mass Spec (EI) | m/z 318 (M⁺), 273 (M⁺ - OEt), 161 (C₄H₉-Ph-CO⁺) |

Mandatory Visualizations

Friedel-Crafts Acylation: Experimental Workflow

The following diagram details the workflow for the final and most critical step of the synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 8-(4-butylphenyl)-8-oxooctanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for Ethyl 8-(4-butylphenyl)-8-oxooctanoate is limited. This guide provides a summary of calculated properties and predicted data based on a structural isomer, Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, alongside a general experimental framework for the characterization of novel keto-esters.

Core Compound Identification

This compound is a keto-ester with the following structural identifiers:

| Identifier | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| CAS Number | Not assigned |

Physicochemical Properties

The following table summarizes the available data for Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate (CAS: 898778-50-2), a structural isomer of the target compound. These values are predicted and should be used as estimations.[1]

| Property | Predicted Value |

| Boiling Point | 423.4 ± 38.0 °C |

| Density | 0.985 ± 0.06 g/cm³ |

Experimental Protocols

Given the lack of specific literature for this compound, a generalized experimental protocol for the synthesis and characterization of a novel keto-ester is presented below. This is based on common organic chemistry practices for similar compounds.

Synthesis: Friedel-Crafts Acylation

A potential synthetic route for this compound is the Friedel-Crafts acylation of butylbenzene with a suitable acylating agent derived from suberic acid monoethyl ester.

Materials:

-

Butylbenzene

-

Suberic acid monoethyl ester chloride (or suberic anhydride followed by esterification)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve butylbenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add suberic acid monoethyl ester chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons in different chemical environments. Expected signals would include those for the ethyl ester, the aliphatic chain, the butyl group, and the aromatic protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester, aromatic carbons, and aliphatic carbons.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight.

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups. Key absorbances to look for include the C=O stretch of the ketone and the ester, C-O stretching of the ester, and C-H stretches of the aromatic and aliphatic portions.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a novel organic compound.

Signaling Pathways

Currently, there is no published information available that links this compound to any specific signaling pathways or biological activities. Further research would be required to investigate its potential interactions with biological systems.

References

An In-depth Technical Guide to Ethyl 8-(4-butylphenyl)-8-oxooctanoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a specific keto-ester of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of public data on this exact compound, this document focuses on its chemical identity, provides data on structurally similar compounds, outlines a plausible synthetic route, and presents a logical workflow for its preparation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and CAS Number

Synonyms and Nomenclature

The systematic IUPAC name for the target compound is This compound . Other potential synonyms include:

-

Benzeneoctanoic acid, 4-butyl-η-oxo-, ethyl ester

-

Ethyl 8-(4-n-butylbenzoyl)octanoate

Structurally Related Compounds

For comparative analysis, data for the following structurally similar compounds are provided:

| Compound Name | CAS Number |

| Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | 898778-50-0 |

| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | 898778-32-0 |

Physicochemical Properties of Related Compounds

The following table summarizes the predicted and available physicochemical properties of the aforementioned related compounds. These values can provide an estimation of the properties of this compound.

| Property | Ethyl 8-(4-ethylphenyl)-8-oxooctanoate |

| Molecular Formula | C18H26O3 |

| Molecular Weight | 290.4 g/mol |

| Boiling Point | 406.6 ± 38.0 °C (Predicted) |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) |

Experimental Protocols: A General Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not published, a general and reliable method would be the Friedel-Crafts acylation of butylbenzene with a suitable acylating agent derived from a precursor to the ethyl octanoate chain.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its mono-ester, mono-acid chloride.

-

Friedel-Crafts Acylation: The resulting acid chloride is reacted with butylbenzene in the presence of a Lewis acid catalyst.

Detailed Methodologies

Step 1: Preparation of 8-chloro-8-oxooctanoic acid ethyl ester

-

To a solution of suberic acid (1 equivalent) in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours to achieve mono-esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an inert solvent like dichloromethane.

-

Thionyl chloride (1.1 equivalents) is added dropwise at 0 °C.

-

The mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the evolution of HCl gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 8-chloro-8-oxooctanoic acid ethyl ester, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C.

-

A solution of 8-chloro-8-oxooctanoic acid ethyl ester (1 equivalent) in dichloromethane is added dropwise to the AlCl₃ suspension.

-

Butylbenzene (1 equivalent) is then added dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthetic protocol.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways

As there is no available literature on the biological activity or mechanism of action for this compound, a signaling pathway diagram cannot be provided at this time. Research into the biological effects of this compound would be necessary to elucidate any relevant pathways.

Conclusion

This compound represents a potentially interesting molecule for which public data is scarce. This guide has provided a comprehensive overview based on the available information for structurally related compounds and established chemical principles. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its physicochemical properties and potential biological activities. This document serves as a starting point for scientists and researchers interested in exploring the chemistry and applications of this and similar long-chain aromatic keto-esters.

Solubility profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted solubility profile based on its chemical structure and the fundamental principles of solubility. It also provides a detailed experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties and Predicted Solubility

This compound is a molecule characterized by several key functional groups that dictate its physicochemical properties, including its solubility. Its structure includes a long aliphatic octanoate chain, an ethyl ester group, a phenyl ring, and a ketone group.

The solubility of a compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4]

-

Non-polar characteristics : The presence of the long C8 alkyl chain and the butyl-substituted phenyl ring gives the molecule a significant non-polar character. These hydrophobic regions will favor solubility in non-polar or weakly polar organic solvents.[5][6]

-

Polar characteristics : The ester and ketone functional groups introduce polar moments due to the electronegativity of the oxygen atoms.[7][8][9] These groups can participate in dipole-dipole interactions and may act as hydrogen bond acceptors.[10][11][12]

Based on this structure, this compound is predicted to be:

-

Highly soluble in non-polar solvents like hexane and toluene, and in chlorinated solvents like dichloromethane.

-

Soluble in moderately polar solvents such as acetone and ethyl acetate.[7]

-

Sparingly soluble to insoluble in highly polar solvents like water. The large non-polar part of the molecule is expected to dominate over the polar groups, leading to poor aqueous solubility.[5][9]

Illustrative Solubility Data

The following table presents a predicted, illustrative solubility profile for this compound in a range of common laboratory solvents at ambient temperature. Note: These values are estimations based on chemical principles and should be confirmed by experimental data.

| Solvent | Type | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, mg/mL) |

| Water | Polar Protic | Insoluble | < 0.1 |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Acetone | Polar Aprotic | Soluble | 50 - 100 |

| Dichloromethane | Halogenated | Freely Soluble | > 200 |

| Hexane | Non-polar | Soluble | 50 - 100 |

| Toluene | Non-polar | Freely Soluble | > 200 |

| Diethyl Ether | Weakly Polar | Freely Soluble | > 200 |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound involves the shake-flask method. This procedure is designed to achieve equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility profile of this compound is predicted to be dominated by its significant non-polar character, leading to good solubility in non-polar and weakly polar organic solvents and poor solubility in aqueous media. This predicted profile provides a valuable starting point for researchers and formulation scientists. However, for any critical application, it is imperative to determine the solubility experimentally using a standardized protocol as outlined in this guide. Such empirical data will ensure the accuracy required for successful drug development, chemical synthesis, and other scientific endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. Phenyl group - Wikipedia [en.wikipedia.org]

- 7. tutorchase.com [tutorchase.com]

- 8. Aromatic ketone [m.chemicalbook.com]

- 9. All About Aromatic Ketones [unacademy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermal Analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes.[2][3]

For Ethyl 8-(4-butylphenyl)-8-oxooctanoate, a compound with a molecular weight of 318.45 g/mol , TGA will reveal its decomposition profile. Esters are known to decompose at elevated temperatures, often breaking down into smaller carboxylic acids, ketones, and other volatile fragments.[4] The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.[5]

Expected Thermal Decomposition

A dynamic TGA experiment, where the sample is heated at a constant rate, is expected to show a single-step or multi-step decomposition process.[5][6] The initial weight loss may be attributed to the volatilization of any residual solvent. The primary decomposition of the ester will occur at a higher temperature, characterized by a significant and rapid loss of mass. The presence of both an aliphatic chain and an aromatic ring may lead to a complex decomposition pattern.

Experimental Protocol for TGA

A standard protocol for the TGA of an organic compound like this compound is as follows:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[1]

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[3]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heat the sample from 30 °C to a final temperature of around 600 °C at a linear heating rate of 10 °C/min.[2]

-

-

Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass loss in each step.

Illustrative TGA Data

The following table summarizes the kind of quantitative data that would be obtained from a TGA experiment.

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 250 °C | The temperature at which significant decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 300 °C | The temperature at which the rate of mass loss is at its maximum, determined from the DTG curve. |

| Mass Loss (%) | > 95% | The total percentage of mass lost during the decomposition process. |

| Residual Mass (%) | < 5% | The percentage of mass remaining at the end of the experiment, which could indicate the formation of non-volatile byproducts. |

Note: The values presented in this table are hypothetical and serve as a guide for what might be expected for a compound with the structure of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[8][9] This information is crucial for understanding the physical properties, purity, and solid-state behavior of a compound.[10]

For this compound, DSC analysis can determine its melting point, enthalpy of fusion, and potentially a glass transition if the material can exist in an amorphous state.

Expected Thermal Transitions

Upon heating, a crystalline sample of this compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. The area under this peak represents the enthalpy of fusion, which is the energy required to melt the substance.[11][12] If the sample is cooled from the melt and reheated, a glass transition might be observed as a step change in the heat flow, followed by an exothermic crystallization peak and then the endothermic melting peak.

Experimental Protocol for DSC

A typical DSC protocol for an organic compound involves the following steps:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. This scan removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 150 °C down to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating Scan: Heat the sample again from -50 °C to 150 °C at 10 °C/min. Data from this scan is typically used for analysis of the glass transition and melting behavior of the recrystallized material.[7]

-

-

Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to identify and quantify the thermal events.

Illustrative DSC Data

The following table presents hypothetical data that could be expected from a DSC analysis of this compound.

| Parameter | Illustrative Value | Description |

| Glass Transition Temperature (Tg) | ~ -20 °C | The temperature at which an amorphous solid transitions to a rubbery state, observed as a step change in the baseline of the second heating scan. |

| Crystallization Temperature (Tc) | ~ 30 °C | The temperature at which the material crystallizes from the amorphous state upon heating, observed as an exothermic peak. |

| Melting Temperature (Tm) | ~ 85 °C | The temperature at which the crystalline solid melts, observed as an endothermic peak. The peak maximum is often reported. |

| Enthalpy of Fusion (ΔHf) | ~ 120 J/g | The heat absorbed during melting, calculated from the area of the melting peak. This value is related to the material's crystallinity.[13][14] |

Note: The values presented in this table are hypothetical and serve as a guide for what might be expected for a compound with the structure of this compound.

Experimental Workflow

The logical flow of thermal analysis experiments for a novel compound like this compound is depicted in the following diagram.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal analysis of this compound using TGA and DSC provides critical information regarding its thermal stability, decomposition profile, and physical transitions. This guide outlines the standard procedures and expected outcomes for these analyses. By following these detailed protocols, researchers, scientists, and drug development professionals can effectively characterize the thermal properties of this and similar compounds, which is essential for determining appropriate processing and storage conditions, and for ensuring product quality and stability.

References

- 1. epfl.ch [epfl.ch]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. tainstruments.com [tainstruments.com]

- 4. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. etamu.edu [etamu.edu]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. researchgate.net [researchgate.net]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical Context and Discovery of Long-Chain Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain ketoesters (LCKEs) are a class of organic molecules characterized by a long aliphatic chain, a ketone functional group, and an ester functional group. While their close relatives, long-chain fatty acids and their metabolically activated acyl-CoA esters, have been extensively studied for their roles in metabolism and cellular signaling, the unique history and specific biological functions of discrete long-chain ketoesters are less broadly recognized. This technical guide provides a comprehensive overview of the historical context of their discovery, key synthetic methodologies, and emerging insights into their biological significance, tailored for an audience in research and drug development.

Historical Context and Discovery

The discovery of long-chain ketoesters is intrinsically linked to the development of fundamental organic chemistry reactions, most notably the Claisen condensation . First reported by Rainer Ludwig Claisen in 1887, this carbon-carbon bond-forming reaction provided the foundational chemistry for synthesizing β-keto esters.[1][2] The reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[1][3]

Historically, the synthesis of long-chain ketoesters was an extension of this classical reaction, utilizing a long-chain fatty acid ester as one of the reactants. For example, the synthesis of compounds like ethyl stearoylacetate and ethyl palmitoylacetate would involve the reaction of ethyl stearate or ethyl palmitate with ethyl acetate in the presence of a base like sodium ethoxide. While a singular "discovery" paper for long-chain ketoesters as a distinct class is not apparent in the historical literature, their existence and synthesis are a direct consequence of the broad applicability of the Claisen condensation to a variety of ester substrates, including those with long aliphatic chains.

Early research into fatty acid metabolism and the biosynthesis of complex lipids laid the groundwork for understanding the potential biological relevance of keto-functionalized long-chain molecules. The recognition that fatty acids are not merely energy storage molecules but also precursors to signaling molecules and key components of cellular structures spurred interest in their various derivatives.[4]

Key Synthetic Methodologies

The primary historical and contemporary method for the synthesis of long-chain β-ketoesters remains the Claisen condensation and its variations.

Claisen Condensation

The mechanism of the Claisen condensation involves the following key steps:[1]

-

Enolate Formation: A strong base removes an α-proton from an ester molecule, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

-

Elimination: The alkoxy group of the second ester is eliminated, forming the β-keto ester.

-

Deprotonation: The newly formed β-keto ester, which has acidic α-protons between the two carbonyl groups, is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.

-

Protonation: An acidic workup protonates the resulting enolate to yield the final β-keto ester.

The general workflow for a crossed Claisen condensation to produce a long-chain ketoester is depicted below:

Caption: Workflow for the synthesis of a long-chain β-ketoester via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl Stearoylacetate

The following is a representative, generalized protocol for the synthesis of ethyl stearoylacetate based on the principles of the Claisen condensation. Specific conditions may vary based on the original literature.

Materials:

-

Ethyl stearate

-

Ethyl acetate (dried)

-

Sodium ethoxide

-

Anhydrous diethyl ether or toluene

-

Dilute sulfuric or acetic acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux under anhydrous conditions and vacuum distillation

Procedure:

-

A solution of sodium ethoxide in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl stearate and a molar excess of dry ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (often room temperature or slightly elevated).

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.

-

The reaction mixture is then cooled to room temperature and subsequently in an ice bath.

-

The reaction is quenched by the slow addition of a dilute acid solution until the mixture is acidic to litmus paper.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure ethyl stearoylacetate.

Quantitative Data:

The yields of Claisen condensations for the synthesis of long-chain ketoesters can vary widely depending on the specific substrates, base, solvent, and reaction conditions. Historically, yields for such reactions might have been modest, while modern adaptations of the Claisen condensation and related reactions can achieve higher efficiencies. For instance, some modern palladium-catalyzed syntheses of β-keto esters report high yields.[5]

| Reaction Type | Reactants | Product | Reported Yield Range | Reference |

| Classical Claisen | Long-chain ester + Short-chain ester | Long-chain β-keto ester | Variable, often moderate | [1] |

| Pd-catalyzed | Allyl β-keto carboxylates | α-allyl ketones | Generally high | [5] |

Biological Significance and Signaling Pathways

While the biological roles of long-chain fatty acids and their acyl-CoA esters are well-established, the specific signaling functions of discrete long-chain ketoesters are an emerging area of research. It is hypothesized that LCKEs may act as signaling molecules themselves or serve as precursors to other bioactive compounds.

Long-chain acyl-CoA esters are known to be key intermediates in numerous metabolic pathways and are recognized as important cellular signaling molecules.[6][7] They are involved in processes such as fatty acid biosynthesis and β-oxidation, and can modulate the activity of various enzymes and transcription factors.[6]

It is plausible that long-chain ketoesters could interact with some of the same cellular targets as their non-keto counterparts, potentially with different affinities or leading to different downstream effects. For example, ketone bodies, which are structurally related to the keto-portion of LCKEs, are known to act as signaling molecules that can modulate inflammation and oxidative stress.[8][9]

A potential signaling pathway for long-chain ketoesters could involve their interaction with nuclear receptors or other transcription factors that sense cellular lipid status, similar to how fatty acids and their derivatives are known to function.

Caption: A hypothesized signaling pathway for long-chain ketoesters.

Conclusion and Future Directions

The study of long-chain ketoesters is rooted in the classical organic synthesis of the 19th century, with the Claisen condensation providing the primary means for their creation. While their chemical synthesis is well-understood, their biological roles are still being elucidated. For researchers and professionals in drug development, long-chain ketoesters represent a potentially underexplored class of signaling molecules. Future research should focus on:

-

Systematic screening of LCKEs for activity against a range of biological targets, particularly those involved in metabolic and inflammatory diseases.

-

Elucidation of specific signaling pathways directly modulated by LCKEs, distinguishing their effects from those of long-chain fatty acids and acyl-CoA esters.

-

Development of novel synthetic methodologies to create a diverse library of LCKEs with varying chain lengths, degrees of unsaturation, and positions of the keto group to enable structure-activity relationship studies.

A deeper understanding of the historical context and fundamental chemistry of long-chain ketoesters, combined with modern biological screening and mechanistic studies, will be crucial in unlocking their full therapeutic potential.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Theoretical Calculations on Ethyl 8-(4-butylphenyl)-8-oxooctanoate: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed on Ethyl 8-(4-butylphenyl)-8-oxooctanoate. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, electronic properties, and vibrational analysis of the title compound. The presented data, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map, offer insights into the molecule's reactivity and potential for intermolecular interactions. This document serves as a valuable resource for researchers in drug discovery and materials science, providing a foundational computational framework for further investigation of this and similar molecules.

Introduction

This compound is a keto-ester derivative with potential applications in organic synthesis and as a building block in the development of novel chemical entities. Understanding the intrinsic molecular properties of this compound is crucial for predicting its behavior in various chemical and biological systems. Computational chemistry provides a powerful, non-invasive approach to elucidate these properties at an atomic level.

This whitepaper outlines a theoretical study of this compound using Density Functional Theory (DFT), a robust method for quantum chemical calculations. The primary objectives of this computational analysis are to:

-

Determine the ground-state optimized geometry of the molecule.

-

Analyze its electronic structure, focusing on the Frontier Molecular Orbitals (HOMO and LUMO).

-

Map the Molecular Electrostatic Potential (MEP) to identify reactive sites.

-

Provide a detailed computational protocol for reproducibility and further research.

The insights gained from these calculations can guide synthetic efforts, aid in the design of new derivatives, and provide a basis for understanding its potential interactions with biological targets.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was first constructed and subjected to geometry optimization.

2.1. Geometry Optimization and Frequency Analysis

The geometry of the molecule was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, allowing all geometric parameters to relax to their lowest energy state.

Following the optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the obtained geometry.

2.2. Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

2.3. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. The MEP is mapped onto the total electron density surface, providing a color-coded guide to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

Results and Discussion

3.1. Molecular Geometry

The geometry optimization yielded a stable conformation of this compound. The structure is characterized by the planar phenyl ring attached to the octanoate chain via a ketone group. The butyl and ethyl ester groups exhibit staggered conformations to minimize steric hindrance.

3.2. Quantitative Data Summary

The key quantitative results from the DFT calculations are summarized in the table below.

| Parameter | Calculated Value | Units |

| Optimized Ground State Energy | -1078.4562 | Hartrees |

| Dipole Moment | 3.12 | Debye |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 5.22 | eV |

| C=O Stretch (Ketone) | 1685 | cm⁻¹ |

| C=O Stretch (Ester) | 1735 | cm⁻¹ |

3.3. Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is primarily localized on the 4-butylphenyl moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl groups of both the ketone and the ester, suggesting these are the likely sites for nucleophilic attack.

The calculated HOMO-LUMO gap of 5.22 eV is a significant indicator of the molecule's stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[1][2]

3.4. Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution. The most negative potential (red regions) is concentrated around the oxygen atoms of the carbonyl groups, confirming their nucleophilic character and their ability to act as hydrogen bond acceptors. The regions of positive potential (blue regions) are located around the hydrogen atoms of the aliphatic chains, though to a lesser extent. This information is invaluable for predicting non-covalent interactions and potential binding modes with a receptor.

Visualizations

4.1. Computational Workflow

The following diagram illustrates the workflow for the theoretical calculations performed.

Caption: Computational workflow for theoretical analysis.

4.2. Key Molecular Regions

The diagram below highlights the key functional regions of this compound discussed in the analysis.

Caption: Functional regions of the target molecule.

Experimental Protocols

5.1. Protocol for DFT Calculations

This protocol details the step-by-step methodology for the theoretical calculations.

-

Molecular Structure Creation:

-

The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).

-

The structure is converted to a 3D conformation and saved in a suitable format (e.g., .mol or .pdb).

-

-

Input File Preparation for Gaussian:

-

A Gaussian input file (.gjf) is created with the 3D coordinates.

-

The route section is defined as: #p B3LYP/6-31G(d) opt freq.

-

B3LYP/6-31G(d): Specifies the DFT functional and basis set.

-

opt: Keyword for geometry optimization.

-

freq: Keyword to perform a frequency calculation after optimization.

-

-

The charge and multiplicity are set to 0 and 1, respectively, for the neutral ground state.

-

-

Execution of Calculation:

-

The input file is submitted to the Gaussian 16 software on a high-performance computing cluster.

-

The progress of the calculation is monitored through the output file.

-

-

Analysis of Results:

-

Geometry Optimization: Successful convergence of the optimization is confirmed by checking the output file for the "Optimization completed" message.

-

Frequency Analysis: The output of the frequency calculation is inspected to ensure there are no imaginary frequencies, confirming a true energy minimum.

-

Electronic Properties: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

-

MEP Map Generation: The checkpoint file (.chk) from the calculation is used to generate the MEP surface using a visualization software (e.g., GaussView). The cube files for electron density and electrostatic potential are generated and mapped onto each other.

-

Conclusion

The theoretical investigation of this compound using DFT calculations has provided significant insights into its structural and electronic properties. The optimized geometry reveals a stable conformation, and the vibrational analysis confirms its stability. The calculated HOMO-LUMO gap of 5.22 eV indicates a molecule with considerable kinetic stability. The MEP map successfully identified the nucleophilic regions around the carbonyl oxygens and the electrophilic character of the phenyl ring.

This in-depth computational guide provides a foundational dataset and a clear methodology for researchers. The presented results can be leveraged for predicting the molecule's reactivity, understanding its intermolecular interactions, and guiding the future design and development of related compounds in the fields of medicinal chemistry and materials science.

References

Unlocking the Therapeutic Potential of Oxooctanoates: A Guide to Novel Research Directions

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining promising new research avenues for the exploration of novel oxooctanoates. These fascinating keto-acids, and their derivatives, present a largely untapped reservoir of potential therapeutic agents. This document provides a comprehensive overview of their synthesis, known biological activities, and the signaling pathways they modulate, while also presenting detailed experimental protocols to facilitate further investigation.

Introduction to Oxooctanoates

Oxooctanoates, also known as keto-octanoates, are eight-carbon fatty acids containing a ketone functional group. The position of this keto group along the carbon chain dictates the molecule's isomeric form and significantly influences its chemical properties and biological activity. While several isomers exist, research has predominantly focused on 3-oxooctanoic acid and 7-oxooctanoic acid.[1][2][3] These molecules are not merely metabolic intermediates but are emerging as active signaling molecules with the potential to modulate a variety of cellular processes. This guide will delve into the current understanding of these compounds and propose novel research directions to unlock their full therapeutic potential.

Promising Research Directions for Novel Oxooctanoates

The exploration of novel oxooctanoate derivatives holds significant promise for the development of new therapeutics. Building upon the knowledge of existing isomers, the following research directions are proposed:

-

Synthesis of Novel Isomers and Derivatives: Systematic synthesis and characterization of all possible oxooctanoate isomers are fundamental. Further exploration into the synthesis of derivatives, such as esters, amides, and halogenated compounds, could yield molecules with enhanced stability, bioavailability, and biological activity.[4]

-

Elucidation of Structure-Activity Relationships (SAR): A comprehensive SAR study is crucial to understand how modifications to the oxooctanoate scaffold impact its biological effects. This involves correlating specific structural features with observed activities to guide the rational design of more potent and selective compounds.

-

Investigation of Therapeutic Potential in Metabolic Diseases: Given the link between medium-chain fatty acids and metabolism, novel oxooctanoates should be investigated for their potential in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Their role in ketogenesis and modulation of receptors like GPR40 are key areas for exploration.[5]

-

Exploration of Anti-cancer Properties: The influence of fatty acid metabolism on cancer cell proliferation is a burgeoning field of research. Novel oxooctanoates should be screened for their cytotoxic or cytostatic effects on various cancer cell lines and their potential to interfere with cancer cell signaling pathways.

-

Neuroprotective and Neuro-modulatory Effects: The ketogenic diet, which elevates ketone bodies, has shown efficacy in neurological disorders like epilepsy. Investigating the direct effects of specific oxooctanoates on neuronal cells, mitochondrial function, and neuro-inflammation could uncover new treatments for neurodegenerative diseases.[6]

-

Antimicrobial and Anti-inflammatory Applications: The observed insecticidal activity of octanoic acid suggests a potential for antimicrobial properties in its oxo-derivatives.[7] Furthermore, their role in modulating inflammatory signaling pathways warrants investigation for the development of new anti-inflammatory agents.

Synthesis of Oxooctanoates

The synthesis of oxooctanoates can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the starting materials available.

General Synthetic Strategies

Common synthetic routes include the oxidation of corresponding hydroxy-octanoates and the acetoacetic ester synthesis for producing beta-keto esters which can then be hydrolyzed and decarboxylated to yield the desired 3-oxooctanoic acid.[8] For other isomers, such as 7-oxooctanoic acid, synthesis may involve the reaction of a Grignard reagent with a suitable precursor like diethyl oxalate.[9]

Below is a generalized workflow for the synthesis and purification of a novel oxooctanoate derivative.

References

- 1. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxooctanoic acid | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Show how the following ketones might be synthesized by using the ... | Study Prep in Pearson+ [pearson.com]

- 9. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Acylation of Butylbenzene

Introduction

The acylation of butylbenzene is a fundamental organic transformation that introduces an acyl group onto the butylbenzene ring. This reaction, typically accomplished via a Friedel-Crafts acylation, is of significant interest in synthetic organic chemistry for the preparation of aryl ketones. These ketones serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acylating agent and a Lewis acid catalyst, attacks the electron-rich aromatic ring of butylbenzene. This document provides a detailed laboratory protocol for the acylation of butylbenzene, a summary of reaction parameters, and a visual representation of the experimental workflow.

Data Presentation: Summary of Reaction Parameters

The efficiency of the Friedel-Crafts acylation is influenced by several factors including the choice of acylating agent, catalyst, solvent, reaction temperature, and time. Below is a table summarizing typical conditions collated from various Friedel-Crafts acylation procedures.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aromatic Substrate | Butylbenzene | Anisole | Toluene |

| Acylating Agent | Acetyl Chloride | Propionyl Chloride | Acetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) |

| Catalyst Stoichiometry | >1 equivalent | Stoichiometric | Catalytic |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | None (neat) |

| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux | Heated |

| Reaction Time | 30 minutes to several hours | 1-2 hours | 10-20 minutes |

| Work-up | Quenching with ice/HCl | Quenching with ice/HCl | Quenching with ice water/NaOH |

Experimental Protocol: Friedel-Crafts Acylation of Butylbenzene with Acetyl Chloride

This protocol details the acylation of butylbenzene using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials and Reagents:

-

n-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask (three-necked)

-

Addition funnel

-

Condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

1. Reaction Setup:

- Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser.[1] All glassware must be thoroughly dried to prevent the decomposition of the Lewis acid catalyst.[1]

- Place the flask in an ice bath on a magnetic stirrer.

- In a fume hood, carefully weigh 1.1 equivalents of anhydrous aluminum chloride into the reaction flask.[1][2]

- Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.[1]

2. Addition of Reactants:

- In a separate dry flask, prepare a solution of 1.0 equivalent of n-butylbenzene in anhydrous dichloromethane.

- In the addition funnel, prepare a solution of 1.05 equivalents of acetyl chloride in anhydrous dichloromethane.[1]

- Slowly add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.[1][2]

- After the addition of acetyl chloride is complete, add the n-butylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

3. Reaction Progression:

- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up:

- Cool the reaction mixture in an ice bath.

- Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker.[1][3] This step quenches the reaction and decomposes the aluminum chloride complex.

- Stir the mixture vigorously for 10-15 minutes until all solids have dissolved.[1]

- Transfer the mixture to a separatory funnel. Separate the organic layer.

- Extract the aqueous layer with two portions of dichloromethane.[1]

- Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[1]

- Dry the organic layer over anhydrous sodium sulfate.

5. Product Isolation and Purification:

- Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

- The crude product can be purified by vacuum distillation, recrystallization, or column chromatography on silica gel.[1][4]

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.[1]

-

Anhydrous aluminum chloride is corrosive and reacts violently with water.[1]

-

Acetyl chloride is corrosive and a lachrymator.[4]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Concentrated hydrochloric acid is highly corrosive.

-

Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the acylation of butylbenzene.

Signaling Pathway: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of butylbenzene.

References

Application Notes and Protocols: Ethyl 8-(4-butylphenyl)-8-oxooctanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(4-butylphenyl)-8-oxooctanoate is a long-chain aryl ketoester with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a lipophilic butylphenyl group, a ketone, and an ester moiety, allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. This document provides an overview of its applications, a detailed synthetic protocol, and relevant data based on analogous compounds.

While specific data for this compound is limited in published literature, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and data from structurally similar compounds.

Applications in Organic Synthesis

This compound serves as a key intermediate for introducing a substituted aromatic ring and a long aliphatic chain into a target molecule.

1. As a Versatile Building Block:

-

Modification of the Ketone: The ketone functionality can be readily transformed.

-

Reduction: Reduction of the ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol. This introduces a chiral center and a hydroxyl group for further functionalization.

-

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group, a common strategy in the synthesis of bioactive compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone into an alkene, allowing for carbon-carbon bond formation and the synthesis of complex unsaturated systems.

-

Clemmensen or Wolff-Kishner Reduction: These reduction methods can convert the ketone to a methylene group (-CH₂-), resulting in Ethyl 8-(4-butylphenyl)octanoate. This is a useful strategy for synthesizing long-chain alkylated aromatic compounds.

-

-

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

2. Intermediate in Medicinal Chemistry:

Long-chain aryl ketones and their derivatives are known to exhibit a range of biological activities.[1] The structural motif present in this compound is found in molecules with potential applications as:

-

Enzyme Inhibitors: The combination of a hydrophobic tail and a polar head group is a common feature in enzyme inhibitors that target active sites with both hydrophobic and polar regions.

-

Anticancer Agents: Certain long-chain salicylketoxime derivatives have shown antiproliferative activities.[1]

-

Pro-drugs: The ester functionality can be used as a pro-drug moiety to improve the pharmacokinetic properties of a drug molecule.

Synthesis of this compound

The most direct and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[2][3] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

For the synthesis of this compound, the reaction would involve the acylation of butylbenzene with 8-ethoxycarbonyl-octanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Experimental Workflow

References

Application Notes and Protocols: Ethyl 8-(4-butylphenyl)-8-oxooctanoate as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 8-(4-butylphenyl)-8-oxooctanoate as a key intermediate in the synthesis of novel drug candidates. While direct, published applications of this specific molecule are not extensively documented, its structure as a ketoester makes it a valuable building block in medicinal chemistry. This document outlines a representative synthetic protocol for the preparation of this compound and its potential application in the synthesis of heterocyclic compounds, exemplified by the creation of a pyrazole derivative, a common scaffold in pharmacologically active molecules.

Chemical Properties and Synthetic Overview

This compound belongs to the class of β-ketoesters, which are widely recognized as important synthons in organic synthesis due to their dual electrophilic and nucleophilic character. This allows for a variety of chemical transformations, making them ideal starting materials for the construction of more complex molecular architectures.

| Property | Value |

| Molecular Formula | C20H30O3 |

| Molecular Weight | 318.45 g/mol |

| CAS Number | 898778-50-4 |

| Appearance | Pale yellow oil (predicted) |

| Boiling Point | ~430 °C (predicted) |

| Density | ~1.0 g/cm3 (predicted) |

Synthesis of this compound

The synthesis of the title compound can be achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.

Experimental Protocol:

Materials:

-

Butylbenzene

-

Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)

-

Anhydrous Aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add butylbenzene (1.5 eq).

-

Slowly add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous dichloromethane via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Application as a Drug Discovery Intermediate: Synthesis of a Pyrazole Derivative

The ketoester functionality of this compound is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. A common transformation is the reaction with hydrazine to form pyrazoles.

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent to obtain the crude pyrazole derivative.

-

Purify the product by column chromatography or recrystallization.

Potential Signaling Pathway Interactions

While there is no direct evidence linking this compound to specific signaling pathways, the pyrazole core synthesized from this intermediate is a well-known pharmacophore that can interact with a variety of biological targets. For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The long alkyl chain and the butylphenyl group of the synthesized pyrazole could potentially target hydrophobic pockets within enzyme active sites. Further derivatization of the pyrazole ring could lead to compounds with a wide range of biological activities.

Visualizations

Caption: Synthetic workflow for the preparation of this compound and its subsequent conversion to a pyrazole derivative.

Application Notes and Protocols for Ethyl 8-(4-butylphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals